2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Overview
Description
2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and a cyclopentathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the 5-(2-furyl)-4-methyl-4H-1,2,4-triazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. The final step involves the cyclization of this derivative with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The thioacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-4-methyl-4H-1,2,4-triazole: Shares the triazole and furan rings but lacks the cyclopentathiophene ring.
4-methyl-4H-1,2,4-triazole-3-thiol: Similar triazole structure with a thiol group instead of the thioacetyl group.
Cyclopenta[b]thiophene-3-carboxamide: Contains the cyclopentathiophene ring but lacks the triazole and furan rings
Uniqueness
What sets 2-[(2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-22-15(10-5-3-7-25-10)20-21-17(22)26-8-12(23)19-16-13(14(18)24)9-4-2-6-11(9)27-16/h3,5,7H,2,4,6,8H2,1H3,(H2,18,24)(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLLUMFPFNIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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